3-Amino-4-nitrobenzaldehyde
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Overview
Description
3-Amino-4-nitrobenzaldehyde is an organic compound with the chemical formula C7H6N2O3. It is a yellow crystalline powder with a melting point of approximately 135-137°C . This compound is soluble in acidic and sodium hydroxide solutions and is commonly used as an intermediate in organic synthesis, particularly in the production of dyes and compounds with biological activity .
Preparation Methods
3-Amino-4-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzaldehyde using reducing agents such as sulfoxide and hydrogen . Another method involves the reduction of o-nitrobenzaldehyde in the presence of iron powder and acetic acid, followed by refluxing at 90°C for 60 minutes . Industrial production methods often utilize similar reduction reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Amino-4-nitrobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like trifluoroperoxyacetic acid.
Common reagents used in these reactions include hydrazine hydrate, trifluoroperoxyacetic acid, sodium nitrite, and hydrochloric acid. Major products formed from these reactions include various substituted benzaldehydes and diazonium salts.
Scientific Research Applications
3-Amino-4-nitrobenzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-nitrobenzaldehyde involves its ability to undergo various chemical transformations. For instance, in the formation of hydrazones, the compound reacts with aniline derivatives, proceeding with third-order kinetics where the aldehyde shows a partial order of two . This reaction is catalyzed by nucleophilic catalysts, enhancing the rate of hydrazone formation and exchange.
Comparison with Similar Compounds
3-Amino-4-nitrobenzaldehyde can be compared with other nitrobenzaldehyde derivatives, such as:
4-Amino-3-nitrobenzaldehyde: Similar in structure but with different positions of the amino and nitro groups.
3-Nitro-4-methoxyacetylaniline: Another nitrobenzaldehyde derivative used in similar reduction reactions.
5-Amino-4-hydroxymethyl-2-nitrobenzaldehyde: A compound with additional hydroxymethyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-amino-4-nitrobenzaldehyde |
InChI |
InChI=1S/C7H6N2O3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H,8H2 |
InChI Key |
CWCFGQRUDNWBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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